2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, ethyl group, and fluorobenzoate group would all contribute to the overall structure. The presence of the amino group and the carbonyl group could also introduce polarity to the molecule, which would affect its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the benzene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, ethyl group, amino group, carbonyl group, and fluorobenzoate group would all contribute to its properties. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Fluorine Compounds in Medicinal Chemistry
Fluorine-containing compounds, such as those with a 2-fluorobenzoate moiety, play a crucial role in medicinal chemistry due to fluorine's unique properties, including its electronegativity and small size. These properties can significantly affect the biological activity of pharmaceuticals, including their metabolic stability, lipophilicity, and binding affinity to biological targets. For example, fluorinated analogs of therapeutic agents often exhibit enhanced activity or improved pharmacokinetic profiles compared to their non-fluorinated counterparts. A study by Song et al. (2005) on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups demonstrated moderate anticancer activity in vitro, highlighting the potential of fluorine-containing compounds in drug design and development (Song et al., 2005).
Prodrug Strategies for Improved Drug Properties
The concept of prodrugs involves the modification of active pharmaceutical ingredients to improve their physicochemical, pharmacokinetic, or pharmacodynamic properties. Amino acid prodrugs, as discussed by Bradshaw et al. (2002), can significantly enhance the solubility and bioavailability of lipophilic compounds. This strategy involves conjugating an amino acid to a drug molecule, thereby improving its water solubility while ensuring rapid in vivo conversion back to the active drug. Such approaches are particularly relevant for compounds with functionalities amenable to conjugation, like the amino and ester groups present in "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate" (Bradshaw et al., 2002).
Radiolabeling for Diagnostic and Therapeutic Applications
Radiolabeled compounds are indispensable tools in diagnostic imaging and targeted radiotherapy. The synthesis of radiolabeled probes, such as those described by Kiesewetter et al. (2011) for peptides and proteins, involves the incorporation of radioactive isotopes into biologically active molecules. The process detailed for creating N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide showcases how fluorinated benzamides can be synthesized and used for the conjugation with peptides and proteins, providing a basis for developing diagnostic or therapeutic agents (Kiesewetter et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOHJKCLOOISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。